N-(sec-butyl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC0845388
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO2 |
---|---|
Molecular Weight | 207.27 g/mol |
IUPAC Name | N-butan-2-yl-2-methoxybenzamide |
Standard InChI | InChI=1S/C12H17NO2/c1-4-9(2)13-12(14)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) |
Standard InChI Key | KGPHPTSJCDCHNY-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CC=CC=C1OC |
Canonical SMILES | CCC(C)NC(=O)C1=CC=CC=C1OC |
Introduction
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.27 g/mol |
Melting Point | Not reported |
Solubility | Soluble in organic solvents such as dichloromethane and ethanol |
Purity | Typically ≥95% |
These properties make it suitable for various chemical reactions and biological studies.
Synthesis of N-(sec-butyl)-2-methoxybenzamide
The synthesis of N-(sec-butyl)-2-methoxybenzamide involves standard organic reactions, including amidation and functional group modifications. The following sections detail synthetic routes and reaction conditions.
General Synthetic Procedure
A common method for synthesizing N-(sec-butyl)-2-methoxybenzamide involves reacting 2-methoxybenzoic acid with sec-butylamine under appropriate reaction conditions . The steps include:
-
Activation of Carboxylic Acid: The carboxylic acid group in 2-methoxybenzoic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC).
-
Amidation Reaction: The activated intermediate reacts with sec-butylamine to form the desired benzamide derivative.
-
Purification: The product is purified using recrystallization or chromatographic techniques to achieve high purity.
Optimized Reaction Conditions
The synthesis can be optimized by adjusting parameters such as solvent choice, temperature, and reaction time:
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–40°C).
-
Reaction Time: Completion is achieved within 12–24 hours depending on the scale.
Industrial Production
In industrial settings, large-scale production employs continuous flow reactors to enhance efficiency and yield while minimizing waste. Automated systems allow for precise control over reaction parameters, ensuring consistency in product quality.
Chemical Reactions and Reactivity
N-(sec-butyl)-2-methoxybenzamide exhibits diverse chemical reactivity due to its functional groups. This section explores key reactions involving hydrolysis, substitution, oxidation, and reduction.
Hydrolysis Reactions
The amide bond in N-(sec-butyl)-2-methoxybenzamide can undergo hydrolysis under acidic or basic conditions to yield 2-methoxybenzoic acid and sec-butylamine .
Reaction Conditions:
-
Acidic Hydrolysis: Performed using hydrochloric acid (HCl) or sulfuric acid (HSO) at elevated temperatures.
-
Basic Hydrolysis: Conducted with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions.
Products:
-
Major products include 2-methoxybenzoic acid and sec-butylamine.
Substitution Reactions
The methoxy group on the benzene ring can participate in nucleophilic substitution reactions with halides, amines, or thiols under suitable conditions.
Example:
Reaction with iodide ions () in acetonitrile at 60°C yields iodinated derivatives.
Oxidation and Reduction
Oxidation of the methoxy group can lead to aldehydes or carboxylic acids, while reduction reactions may target the amide bond to produce secondary amines.
Biological Activity and Mechanism of Action
N-(sec-butyl)-2-methoxybenzamide has shown promising biological activities, particularly as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties
Studies suggest that this compound inhibits bacterial growth by interacting with microbial enzymes critical for survival. Its structure facilitates binding to active sites, disrupting enzymatic functions.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory effects by modulating pathways involved in inflammation. It may inhibit enzymes such as cyclooxygenase (COX), reducing prostaglandin synthesis.
Mechanism of Action
-
Binding to specific molecular targets such as enzymes or receptors.
-
Disrupting biochemical pathways essential for cell survival or inflammation.
Applications in Research and Industry
N-(sec-butyl)-2-methoxybenzamide serves as a versatile compound in various domains.
Medicinal Chemistry
Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development. Ongoing research explores its efficacy against cancer cell lines.
Organic Synthesis
The compound acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and specialty chemicals.
Material Science
In industrial applications, it contributes to the formulation of advanced materials such as polymers and coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume